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molecular formula C7H9N3O2 B8463139 6-[(Aminooxy)methyl]nicotinamide

6-[(Aminooxy)methyl]nicotinamide

Cat. No. B8463139
M. Wt: 167.17 g/mol
InChI Key: RRHKRTBQGRRHEU-UHFFFAOYSA-N
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Patent
US08486970B2

Procedure details

To a suspension of 292 mg of 6-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}nicotinamide in 4.4 ml of methanol was added 0.2 ml of a 40% methyl amine/methanol solution, followed by stirring at room temperature for 1 hour. The reaction solution was concentrated, ethyl acetate was added thereto, and the precipitated crystal was separated by filtration and then concentrated under reduced pressure to obtain 146 mg of 6-[(aminooxy)methyl]nicotinamide.
Name
6-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}nicotinamide
Quantity
292 mg
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
Name
methyl amine methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[O:12][CH2:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([NH2:20])=[O:19])=[CH:16][N:15]=1.CN.CO>CO>[NH2:3][O:12][CH2:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([NH2:20])=[O:19])=[CH:16][N:15]=1 |f:1.2|

Inputs

Step One
Name
6-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}nicotinamide
Quantity
292 mg
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)OCC1=NC=C(C(=O)N)C=C1
Name
Quantity
4.4 mL
Type
solvent
Smiles
CO
Step Two
Name
methyl amine methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate was added
CUSTOM
Type
CUSTOM
Details
the precipitated crystal was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NOCC1=NC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 146 mg
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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